(S)-1-Benzyl-pyrrolidine-2-carbaldehyde
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Overview
Description
(S)-1-Benzyl-pyrrolidine-2-carbaldehyde is a chiral compound with a pyrrolidine ring substituted with a benzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-pyrrolidine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine, which is then benzylated to form (S)-1-Benzyl-pyrrolidine.
Oxidation: The benzylated pyrrolidine undergoes oxidation to introduce the aldehyde functional group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the benzylation and oxidation processes efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-pyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Benzyl-pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
®-1-Benzyl-pyrrolidine-2-carbaldehyde: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-pyrrolidine-2-carboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.
1-Benzyl-pyrrolidine-2-methanol: A derivative with an alcohol group instead of an aldehyde.
Uniqueness: (S)-1-Benzyl-pyrrolidine-2-carbaldehyde is unique due to its chiral nature and the presence of both a benzyl group and an aldehyde functional group
Properties
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOOBQYMUBPPZ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735222 |
Source
|
Record name | (2S)-1-Benzylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176240-12-3 |
Source
|
Record name | (2S)-1-Benzylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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